molecular formula C17H13NO2 B14447301 Methyl 2-isocyano-3,3-diphenylprop-2-enoate CAS No. 76203-05-9

Methyl 2-isocyano-3,3-diphenylprop-2-enoate

Cat. No.: B14447301
CAS No.: 76203-05-9
M. Wt: 263.29 g/mol
InChI Key: LKJUNCVTZZCJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-isocyano-3,3-diphenylprop-2-enoate is an organic compound with the molecular formula C18H13NO2 It is characterized by the presence of an isocyano group (-N=C=O) attached to a diphenylprop-2-enoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-isocyano-3,3-diphenylprop-2-enoate typically involves the reaction of methyl 3,3-diphenylprop-2-enoate with an isocyanide reagent under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the ester, followed by the addition of an isocyanide source like trimethylsilyl isocyanide (TMS-N=C) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Amines, thiols, under mild to moderate temperatures.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amides, thioesters.

Scientific Research Applications

Methyl 2-isocyano-3,3-diphenylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its isocyano group is of particular interest in the design of enzyme inhibitors and other biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-isocyano-3,3-diphenylprop-2-enoate involves its interaction with molecular targets through its isocyano group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The compound can also participate in various organic reactions, acting as a nucleophile or electrophile depending on the reaction conditions.

Comparison with Similar Compounds

    Methyl 2-cyano-3,3-diphenylprop-2-enoate: Similar structure but with a cyano group instead of an isocyano group.

    Octyl 2-cyano-3,3-diphenylprop-2-enoate: Similar structure with an octyl ester group.

    Methyl 3-(3-methylphenyl)prop-2-enoate: Similar ester structure but with a different aromatic substitution.

Uniqueness: Methyl 2-isocyano-3,3-diphenylprop-2-enoate is unique due to the presence of the isocyano group, which imparts distinct reactivity and potential applications compared to its cyano and other substituted analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

76203-05-9

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 2-isocyano-3,3-diphenylprop-2-enoate

InChI

InChI=1S/C17H13NO2/c1-18-16(17(19)20-2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H3

InChI Key

LKJUNCVTZZCJHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)[N+]#[C-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.